Product packaging for FMOC-METHIONINE NCA(Cat. No.:CAS No. 129288-42-2)

FMOC-METHIONINE NCA

Cat. No.: B1176659
CAS No.: 129288-42-2
M. Wt: 397.4 g/mol
InChI Key: HVLIMESXNQNMMO-SFHVURJKSA-N
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Description

FMOC-METHIONINE NCA (CAS 129288-42-2) is a specialized N-carboxyanhydride (NCA) monomer derived from Fmoc-protected methionine. It serves as a key building block in the synthesis of polypeptides and other complex polymeric structures via ring-opening polymerization (ROP) . The compound features a dual-functionality where the N-carboxyanhydride ring activates the amino acid for polymerization , while the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine , allowing for controlled chain elongation and the synthesis of well-defined sequences . In research, this compound is primarily valued for its role in creating methionine-containing polypeptides . These synthetic polymers are of significant interest for developing functional biomaterials , such as drug delivery systems, self-assembling nanostructures, and models for studying protein interactions . The polymerization of NCAs like this compound is particularly attractive because it can be performed with a high atom economy, as the entire monomer is incorporated into the growing polymer chain . Furthermore, the inherent side-chain thioether group in methionine can be explored for further chemical modifications or to influence the hydrophobicity and self-assembly behavior of the resulting material . This makes this compound a versatile reagent for researchers in the fields of polymer chemistry, materials science, and medicinal chemistry aiming to design novel peptide-based functional materials. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129288-42-2

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-(2-methylsulfanylethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-28-11-10-18-19(23)27-21(25)22(18)20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3/t18-/m0/s1

InChI Key

HVLIMESXNQNMMO-SFHVURJKSA-N

Isomeric SMILES

CSCC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CSCCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthesis and Purification Methodologies of Fmoc Methionine Nca Monomer

Established Synthetic Routes for α-Amino Acid NCAs

The two primary methods for synthesizing α-amino acid NCAs are the Leuchs method and the Fuchs-Farthing method. google.commdpi.com

The Fuchs-Farthing method is a widely employed strategy for synthesizing NCA monomers, valued for its ability to produce pure monomers with good yields and without racemization. mdpi.com This method involves the direct phosgenation of unprotected α-amino acids. google.commdpi.com The reaction is typically conducted at elevated temperatures (around 60 °C) in solvents like ethyl acetate, dichloromethane, or dioxane under an inert atmosphere. mdpi.com

A key advantage of the Fuchs-Farthing method is its directness. mdpi.com However, the use of gaseous phosgene (B1210022) presents significant handling challenges. To mitigate this, less hazardous phosgene derivatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) have been introduced as safer alternatives. google.commdpi.com While diphosgene requires higher reaction temperatures for thermal decomposition into phosgene, it allows for better stoichiometric control, which is crucial for minimizing the formation of impurities. google.com Triphosgene is also a safer and more easily handled alternative to phosgene. sapub.org

Variants of the Fuchs-Farthing method have been developed to improve purity and yield. These include the phosgenation of amino acid copper complexes and N-trimethylsilyloxycarbonyl amino acid trimethylsilyl (B98337) esters. google.com

Table 1: Comparison of Phosgene and its Derivatives in NCA Synthesis

Phosgenation AgentStateHandlingStoichiometric ControlReaction Temperature
PhosgeneGasDifficult/HazardousPoorLower
DiphosgeneLiquidEasierGoodHigher
TriphosgeneSolidSafestGoodVaries

This table provides a comparative overview of different phosgenating agents used in the Fuchs-Farthing method for NCA synthesis.

While the Fuchs-Farthing method is effective, alternative strategies exist, particularly for introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is essential for many applications in peptide synthesis. nih.govnih.gov

One common approach involves the N-protection of the pre-formed NCA. pmcisochem.fr This is typically achieved by reacting the NCA with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in an anhydrous environment. pmcisochem.fr The choice of base is critical for the successful introduction of the Fmoc group; N-methylmorpholine is often used when starting from the chloroformate. nih.gov These Fmoc-protected NCAs, also known as UNCAs (Urethane-N-Carboxyanhydrides), are generally stable, often crystalline solids that can be stored for extended periods at low temperatures. nih.gov

Another strategy involves a one-pot conversion of N-benzyloxycarbonyl (Cbz)-protected amino acids or peptides into their N-Fmoc-protected counterparts through hydrogenation in the presence of a palladium catalyst and Fmoc-O-succinimide (Fmoc-OSu). d-nb.info

Fuchs-Farthing Method and its Variants for NCA Formation

Critical Aspects of FMOC-METHIONINE NCA Monomer Purification for Controlled Polymerization

The purity of the NCA monomer is paramount for achieving controlled polymerization, leading to polypeptides with predictable molecular weights and low polydispersity. illinois.eduescholarship.org Impurities can act as unwanted initiators or terminating agents, disrupting the polymerization process. mdpi.com

Common impurities in NCA synthesis, particularly when using the Fuchs-Farthing method, include N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides. mdpi.com Residual HCl from the phosgenation reaction can also lead to the formation of α-amino acid acyl chloride hydrochlorides. pmcisochem.fr These acidic and electrophilic impurities can interfere with the polymerization by reacting with the initiator or the propagating chain end. researchgate.net

Several purification techniques are employed to remove these detrimental species:

Recrystallization: This is a traditional and effective method for purifying crystalline NCAs. google.com The crude NCA is dissolved in a suitable solvent (e.g., ethyl acetate) and then precipitated by the addition of a non-solvent (e.g., hexane). google.com This process is often repeated to achieve high purity.

Washing: Aqueous washing with cold water or sodium bicarbonate solution can be used to remove residual HCl. nih.gov However, this must be followed by rapid drying to prevent monomer degradation. nih.gov

Flash Column Chromatography: This technique has emerged as a rapid and general method for purifying a wide variety of NCAs, including those that are difficult to recrystallize. nih.govnih.gov It is effective at removing common impurities from NCAs synthesized via different routes. nih.govresearchgate.net

Filtration over Celite: For certain NCAs, simple filtration over Celite can be an effective purification step, sometimes proving more beneficial for polymerization kinetics than recrystallization. rsc.org

Table 2: Common Impurities and Their Removal

ImpuritySourceRemoval Technique(s)
HClPhosgenation reactionWashing, Use of HCl scavengers, Flash Chromatography
N-chloroformyl-amino acid chloridesSide reaction during phosgenationRecrystallization, Flash Chromatography
α-isocyanato-acid chloridesSide reaction during phosgenationRecrystallization, Flash Chromatography
Unreacted amino acidIncomplete reactionRecrystallization, Flash Chromatography

This table outlines common impurities encountered during NCA synthesis and the methods used for their removal.

The presence of even small amounts of impurities can have a significant impact on the ring-opening polymerization of NCAs. Acidic impurities, for instance, are known to retard the polymerization process. rsc.org This can lead to longer reaction times and incomplete monomer conversion. rsc.org

Furthermore, impurities can lead to a loss of "living" character in the polymerization, resulting in a broad or even multimodal molecular weight distribution (high polydispersity). google.com This is because impurities can initiate polymerization independently or terminate growing polymer chains, leading to a heterogeneous population of polymer lengths. illinois.edu For applications where well-defined block copolymers are desired, the presence of homopolymer contamination due to impurities can be a major issue, often requiring extensive fractionation to isolate the desired product. illinois.edu Therefore, meticulous purification of the this compound monomer is a prerequisite for controlled polymerization and the synthesis of well-defined polymethionine-containing materials. illinois.eduescholarship.org

Techniques for Removal of Impurities and Side Products

Considerations for Stereochemical Purity in this compound Synthesis

Maintaining the stereochemical integrity of the amino acid during NCA synthesis and subsequent polymerization is crucial, as the biological activity and self-assembly properties of polypeptides are highly dependent on their stereochemistry. escholarship.org The Fuchs-Farthing method is generally considered to be a racemization-free process. mdpi.com

However, the conditions used for introducing the Fmoc group and for polymerization must be carefully controlled to prevent racemization. For instance, in solid-phase peptide synthesis (SPPS), racemization can occur during the activation of the carboxylic acid group for coupling. researchgate.net While this is a different process from ROP, it highlights the general sensitivity of activated amino acid derivatives to racemization, particularly in the presence of base.

The enantiomeric purity of the starting Fmoc-protected amino acids is also a critical factor. researchgate.net Any enantiomeric impurity in the initial material will be incorporated into the final polypeptide, potentially affecting its properties. researchgate.netajpamc.com Therefore, ensuring the high enantiomeric purity of the starting L- or D-methionine and maintaining it throughout the synthesis of this compound is essential for producing stereochemically pure polypeptides.

Mechanistic Investigations of Fmoc Methionine Nca Ring Opening Polymerization Rop

Fundamental ROP Mechanisms of α-Amino Acid NCAs

The ROP of α-amino acid NCAs can proceed through several mechanisms, with the most prominent being the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). illinois.edunih.gov The prevalence of each mechanism is highly dependent on the reaction conditions, including the type of initiator or catalyst used. illinois.eduresearchgate.net

The Normal Amine Mechanism (NAM) is a nucleophilic ring-opening chain growth process typically initiated by primary or secondary amines. illinois.eduresearchgate.net In this mechanism, the amine initiator attacks the C5 carbonyl group of the NCA ring. upc.edunih.gov This is followed by the opening of the anhydride (B1165640) ring and subsequent decarboxylation to yield a primary amine at the chain end, which can then propagate the polymerization by reacting with another NCA monomer. nih.gov This process allows for the synthesis of well-defined polypeptides with controlled molecular weights and narrow molecular weight distributions, as the initiator is incorporated into the growing polymer chain. upc.edunih.gov

The rate-determining step in the NAM has been a subject of investigation, with studies suggesting it can be either the initial amine addition to the carbonyl group or the subsequent decarboxylation, depending on the specific monomer and reaction conditions. nih.govacs.orgfrontiersin.org For the polymerization of L-alanine-NCA and sarcosine-NCA, density functional theory (DFT) computations have shown that the amine addition to the C5 carbonyl is the rate-determining step. nih.govacs.org The NAM is favored when using nucleophilic initiators like primary amines, leading to controlled polymerizations. d-nb.info

The Activated Monomer Mechanism (AMM) is typically initiated by strong bases, such as tertiary amines or alkoxides, which are more basic than they are nucleophilic. illinois.edud-nb.info In the AMM, the initiator deprotonates the N3-H of the NCA monomer, creating a highly nucleophilic NCA anion. illinois.edupmcisochem.fr This activated monomer then attacks another NCA molecule, initiating a chain reaction. illinois.edunih.gov A key characteristic of the AMM is that the initiator is not incorporated into the polymer chain; instead, it acts as a catalyst. nih.gov

This mechanism often leads to very rapid polymerizations and high molecular weight polypeptides, but with broad molecular weight distributions. frontiersin.orgmpg.de The AMM is considered a side reaction in controlled polymerizations initiated by primary amines but can be the dominant pathway when using strong, non-nucleophilic bases. nih.gov The AMM is not applicable to N-substituted NCAs, as they lack a proton on the nitrogen atom for deprotonation. frontiersin.orgfrontiersin.org

In the ROP of NCAs initiated by primary amines, both the NAM and AMM can coexist, creating a complex polymerization system. nih.govmpg.de The primary amine can act as a nucleophile to initiate polymerization via the NAM, but its basicity (pKa ~10-12) can also lead to the deprotonation of NCA monomers, thereby initiating the AMM as a side reaction. nih.gov This competition between the two mechanisms can make it challenging to achieve well-defined polypeptides with high fidelity. nih.gov

The balance between NAM and AMM can be influenced by several factors, including the nature of the initiator and the monomer. For instance, using a mixture of primary and tertiary amines can intentionally induce both mechanisms. mpg.de Studies on the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) initiated with mixtures of a primary amine and a tertiary amine have shown that the NAM can still prevail, ensuring a controlled polymerization, as long as the concentration of the tertiary amine is kept below a certain threshold relative to the primary amine. mpg.de This suggests that for FMOC-METHIONINE NCA, a careful selection of initiator and its concentration would be crucial to favor the NAM and suppress the AMM to achieve controlled polymerization. The interplay between these mechanisms is a critical consideration for synthesizing well-defined poly(FMOC-methionine).

Activated Monomer Mechanism (AMM)

Role of Initiators and Catalysts in this compound Polymerization Control

The choice of initiator or catalyst is paramount in directing the polymerization of this compound towards a desired outcome, influencing molecular weight, polydispersity, and end-group functionality.

Primary amines are the most common and well-studied initiators for the ROP of NCAs, primarily proceeding through the Normal Amine Mechanism (NAM). illinois.eduresearchgate.net The nucleophilic primary amine attacks the NCA ring, leading to a controlled, living polymerization where the molecular weight can be predetermined by the monomer-to-initiator ratio. upc.edu This method allows for the synthesis of polypeptides with narrow molecular weight distributions. illinois.edu

Table 1: Comparison of Initiator Types for NCA ROP

Initiator Type Predominant Mechanism Control over Polymerization Resulting Polypeptide Characteristics
Primary Amines Normal Amine Mechanism (NAM) Good, but can have AMM side reactions Controlled molecular weight, narrow polydispersity, defined end-groups. illinois.eduupc.edu
Tertiary Amines Activated Monomer Mechanism (AMM) Poor High molecular weight, broad polydispersity. illinois.edumpg.de

| Transition Metal Complexes | Metal-mediated mechanism | Excellent | Well-defined, high molecular weight, narrow polydispersity. illinois.edu |

To overcome the limitations of primary amine initiators, transition metal complexes have been developed as highly effective catalysts for the ROP of NCAs. illinois.edu These catalysts, often based on metals like cobalt, nickel, or other late transition metals, can facilitate a living polymerization with excellent control over molecular weight and polydispersity, even for the synthesis of high molecular weight polypeptides. illinois.edumdpi.com

The mechanism of transition metal-catalyzed ROP is distinct from both NAM and AMM. It typically involves the oxidative addition of the NCA monomer to the metal center, forming a metallacyclic intermediate. illinois.edu This intermediate then serves as the active species for the controlled addition of subsequent NCA monomers. illinois.edu This pathway effectively eliminates the side reactions associated with the AMM. illinois.edu

The use of transition metal catalysts offers a powerful tool for the synthesis of well-defined poly(FMOC-methionine). However, a potential drawback is the presence of metal residues in the final polymer, which may require additional purification steps, especially for biomedical applications. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
α-Amino acid N-carboxyanhydride
γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)
L-alanine-NCA
Sarcosine-NCA

Organocatalytic Approaches to this compound Polymerization

In the quest for metal-free and highly controlled polymerization, organocatalysis has emerged as a powerful strategy for NCA ROP. rsc.org These approaches avoid potential contamination with metal residues, which is often desirable for biomedical applications. rsc.org

Several classes of organocatalysts have been effectively employed:

Hydrogen-Bonding Catalysts: Catalysts like N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S) have been shown to mediate the living ROP of NCAs. nih.govrsc.org The thiourea (B124793) catalyst operates through a cooperative mechanism involving multiple hydrogen bonds. It simultaneously activates the NCA monomer towards nucleophilic attack, deactivates the growing amine chain end to prevent side reactions, and can silence the basicity of tertiary amine initiators. rsc.orgrsc.org This multi-point interaction allows for a highly controlled polymerization, yielding polypeptides with predetermined molecular weights and very low polydispersity indices (PDI). rsc.org

Carboxylic Acids: While seemingly counterintuitive, as they can neutralize the propagating amine chain end, carboxylic acids have been identified as effective proton transfer catalysts. acs.org They can accelerate the polymerization of certain NCAs by facilitating proton transfer steps, particularly the decarboxylation of the carbamic acid intermediate, and by suppressing base-induced side reactions. acs.orgpku.edu.cn For instance, benzoic acid has been used as an additive to improve yield and control in the ROP of challenging NCAs. pku.edu.cn

Tertiary Amines and Guanidines: Tertiary amines, such as triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and guanidines like 1,1,3,3-Tetramethylguanidine (TMG), are typically strong bases that promote the "activated monomer mechanism" (AMM), which often leads to uncontrolled polymerization. mpg.ded-nb.infonih.gov However, when used in conjunction with a primary ammonium (B1175870) salt initiator, a synergistic effect is observed. This system establishes a dormant-active equilibrium, where the tertiary amine deprotonates the ammonium chain end to generate the active primary amine for propagation, allowing for a controlled yet accelerated reaction. d-nb.infonih.gov

Influence of Initiator/Catalyst Structure on Polymerization Kinetics and Polymer Architecture

The choice of initiator and catalyst is paramount as it dictates the reaction rate, the degree of control over the final polymer, and its ultimate architecture (e.g., linear, star-shaped).

Initiator Structure: Primary amines are the most common initiators, proceeding via the "normal amine mechanism" (NAM). nih.govnih.gov The structure of the amine can influence initiation efficiency. Aminoalcohols, when used as initiators, allow for the synthesis of linear polypeptides. rsc.org The use of multifunctional initiators, such as di-, tri-, or tetra-aminoalcohols, in the presence of an organocatalyst like thiourea, enables the synthesis of well-defined multi-armed, star-shaped polypeptides. nih.govrsc.org

Catalyst Influence: The catalyst directly impacts both the speed and "livingness" of the polymerization. While traditional primary amine initiation can be slow, requiring days for high conversion, organocatalytic systems can dramatically accelerate the process to a matter of hours or even minutes. nih.govnih.gov For example, a primary ammonium/tertiary amine system can be tuned by altering the ratio of the two components; a higher concentration of tertiary amine increases the concentration of active chain ends and thus the polymerization rate. d-nb.info Similarly, fluorinated alcohols have been shown to act as highly effective cocatalyst-free organocatalysts, using cooperative hydrogen bonding to activate the monomer while protecting the propagating chain end, leading to both high rates and high selectivity. nih.gov

The following table summarizes the influence of different initiating and catalytic systems, which are generally applicable to NCA ROP, including that of this compound.

Initiator/Catalyst SystemInfluence on KineticsControl & Polymer ArchitectureKey Mechanistic Feature
Primary Amine (e.g., n-Hexylamine) Slow; can take days for full conversion. nih.govModerate control; can be improved at low temperatures or under high vacuum. researchgate.net Results in linear polypeptides.Proceeds via the Normal Amine Mechanism (NAM). nih.gov
Aminoalcohol / Thiourea (TU-S) Accelerated polymerization.Excellent control (PDI < 1.05). rsc.org Allows for linear (e.g., DMEA initiator) or star-shaped (e.g., TEA initiator) architectures. nih.govrsc.orgH-bonding catalyst activates monomer and deactivates propagating chain end. rsc.orgrsc.org
Primary Amine / Carboxylic Acid Accelerated polymerization. acs.orgpku.edu.cnImproved control; suppresses side reactions. acs.orgpku.edu.cnAcid acts as a bifunctional catalyst, facilitating proton transfer. chemrxiv.org
Primary Ammonium / Tertiary Amine Greatly accelerated polymerization.Good control (PDI < 1.2). d-nb.info Rate is tunable by adjusting the amine/ammonium ratio. d-nb.infoEstablishes a dormant (ammonium) / active (amine) equilibrium at the chain end. d-nb.infompg.de
Transition Metal (e.g., Co, Ni complexes) Very rapid polymerization. escholarship.orgExcellent control (PDI < 1.2), allowing for high molecular weight and block copolymers. escholarship.orgillinois.eduForms a metallacyclic propagating species, avoiding traditional NAM/AMM pathways. illinois.edu

Side Reactions and Their Mitigation Strategies in this compound ROP

A significant challenge in NCA polymerization is the presence of side reactions that can lead to chain termination, chain transfer, and a loss of control, resulting in polymers with broad molecular weight distributions. illinois.eduresearchgate.net For this compound, general NCA side reactions are a concern, as is the potential for oxidation of the methionine side chain. iris-biotech.de

Carbamic Acid Formation and Decarboxylation

The polymerization of NCAs initiated by primary amines proceeds through the Normal Amine Mechanism (NAM). nih.gov This process involves two key steps:

Ring-Opening: The nucleophilic amine initiator (or the amine at the propagating chain end) attacks the C5 carbonyl of the this compound monomer. nih.goviupac.org This ring-opening step forms a carbamic acid intermediate. chemrxiv.org

Decarboxylation: The carbamic acid intermediate is unstable and subsequently loses a molecule of carbon dioxide (CO₂) to regenerate a primary amine at the chain end. nih.goviupac.org This new amine is then capable of attacking another NCA monomer, continuing the propagation of the polypeptide chain.

The decarboxylation step is often the rate-determining step in the NAM. nih.gov The accumulation of CO₂ in the reaction vessel can establish an equilibrium that forms a stable carbamate (B1207046) salt with the amine chain end, reducing its nucleophilicity and slowing or stalling the polymerization. nih.goviupac.org

Chain Transfer and Termination Processes

Several undesired reactions can terminate the growing polymer chain or transfer the reactive center, leading to poor control over the final polypeptide.

Termination by Impurities: Water is a common impurity that can act as an initiator, leading to the formation of unintended polymer chains and broadening the molecular weight distribution. researchgate.net

Solvent-Induced Termination: Certain solvents can participate in termination reactions. For example, polymerizations conducted in dimethylformamide (DMF) can result in N-formyl-terminated chains. rsc.org

Intramolecular Reactions: The propagating chain end can sometimes react intramolecularly, leading to cyclization and termination. nih.gov

Activated Monomer Mechanism (AMM): In the presence of strong, non-nucleophilic bases (or when the amine chain end acts as a base), the NCA monomer itself can be deprotonated at the N-H position. mpg.dempg.de This "activated monomer" is a potent nucleophile that attacks another NCA monomer, leading to a different polymerization pathway that is fast but difficult to control and often results in high molecular weight polymers with broad dispersity. mpg.dempg.de

Methionine Oxidation: A side reaction specific to methionine-containing peptides is the oxidation of the thioether side chain to form methionine sulfoxide (B87167). iris-biotech.de This can occur during synthesis or subsequent handling and can be minimized by using scavenger reagents or reversed by treatment with specific reducing agents. iris-biotech.de

Suppression of Uncontrolled Side Reactions for Monodisperse Polypeptides

To achieve the synthesis of monodisperse poly(FMOC-methionine) with a narrow molecular weight distribution (PDI close to 1.0), these side reactions must be effectively suppressed. Key strategies include:

Reaction Conditions: Lowering the reaction temperature and conducting the polymerization under high vacuum or with a constant flow of inert gas (like nitrogen) have proven effective. rsc.orgresearchgate.net A nitrogen flow helps to efficiently remove the CO₂ byproduct, shifting the equilibrium of the carbamic acid intermediate towards the active amine propagating species and accelerating the desired NAM pathway while minimizing side reactions. nih.gov

Initiator/Catalyst Choice: The use of specific initiator systems is a primary strategy for control.

Ammonium Salts: Using primary amine hydrochloride salts (R-NH₃⁺Cl⁻) as initiators establishes a protonation-deprotonation equilibrium at the chain end. nih.gov This keeps most chain ends in a dormant, protonated state, minimizing their basicity and suppressing the AMM pathway and other base-promoted side reactions. nih.gov

Organocatalysts: As discussed, hydrogen-bonding catalysts like thiourea can reversibly bind to the growing amino chain ends, deactivating them and suppressing side reactions. rsc.org Similarly, phosphate-based catalysts can mediate noncovalent interactions with the propagating chain end to facilitate controlled propagation. acs.org

Transition Metal Complexes: Initiators based on zerovalent cobalt or nickel complexes proceed through an alternative mechanism that avoids both NAM and AMM, offering excellent control over polymerization and allowing for the synthesis of high molecular weight, monodisperse polypeptides. illinois.edumdpi.com

By carefully selecting the reaction conditions and the catalytic system, the competing side reactions can be minimized, enabling the controlled, living polymerization of this compound to produce well-defined polypeptides.

Controlled Polymerization Techniques for Fmoc Methionine Nca

Achieving Living Polymerization Characteristics

Living polymerization is a highly desirable process that allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersities, and well-defined end groups. rhhz.net While conventional NCA polymerization often suffers from chain transfer and termination reactions, strategies have been developed to achieve living or controlled characteristics with protected NCA monomers. rhhz.netnih.govillinois.educhinesechemsoc.orgnih.govpku.edu.cn

One approach involves the use of specific initiator systems. Primary amines are common initiators for NCA polymerization, primarily following the normal amine mechanism (NAM). rhhz.netillinois.edu However, the basicity of primary amines can also lead to the AMM, reducing control. rhhz.netnih.gov Novel initiating systems, including transition metal complexes, rare earth complexes, and certain organocatalysts, have been explored to improve control over NCA polymerization. researchgate.netnih.govmdpi.comrsc.orgresearchgate.net Additionally, strategies employing primary amine hydrochlorides as initiators under monomer-starved conditions using N-phenoxycarbonyl-functionalized α-amino acid (NPCA) precursors have shown promise in achieving controlled synthesis with predetermined molecular weights, narrow polydispersity, and high-fidelity terminal functionality. chinesechemsoc.orgresearchgate.net While this method uses NPCA as a precursor that transforms in situ into NCA, the principles of controlled polymerization under monomer-starved conditions and with specific initiators are relevant to achieving similar control with protected NCAs like FMOC-Methionine NCA.

Another strategy to improve control and achieve living characteristics is reducing the reaction temperature. Polymerizations carried out at lower temperatures can minimize side reactions, leading to better control over molecular weight distribution. mdpi.comresearchgate.net

Precision Control of Molecular Weight and End-Group Fidelity

Achieving precision control over molecular weight in NCA polymerization is typically accomplished by controlling the monomer-to-initiator ratio. In a living polymerization, the molecular weight of the resulting polymer increases linearly with the conversion of the monomer, and the theoretical molecular weight can be predicted based on this ratio. rhhz.netpku.edu.cn

End-group fidelity is equally important for subsequent polymer modifications or the creation of complex architectures. In controlled NCA polymerization, the nature of the initiator dictates the α-end group of the polypeptide chain. rhhz.net For instance, primary amine initiators are incorporated at the N-terminus. mdpi.com Maintaining living characteristics ensures that the active chain end (the C-terminus in NAM) remains reactive and available for further chain growth or functionalization, leading to high-fidelity terminal functionality. chinesechemsoc.orgresearchgate.net Side reactions, such as termination by solvent or intramolecular cyclization, can compromise end-group fidelity. rhhz.netnih.gov Strategies that minimize these side reactions, such as the use of specific solvents or initiator systems, are crucial for achieving well-defined end groups. nih.govpku.edu.cn

Studies using controlled polymerization techniques with protected NCAs have demonstrated the ability to synthesize polypeptides with molecular weights that are in good agreement with theoretical values, indicating a controlled chain growth. pku.edu.cnacs.org

Synthesis of Polypeptides with Narrow Polydispersity

A narrow polydispersity index (PDI), defined as the ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn) (Đ = Mw/Mn), is a hallmark of controlled or living polymerization. rhhz.netnih.gov A low PDI (typically close to 1.0) indicates that the polymer chains are relatively uniform in length. rhhz.net

Side reactions, particularly the AMM and chain termination, lead to a broader distribution of chain lengths and thus a higher PDI. nih.govgoogle.com To synthesize polypeptides with narrow polydispersity from NCAs, including protected monomers like this compound, it is essential to suppress these uncontrolled chain growth mechanisms. rhhz.netnih.gov

Various approaches contribute to achieving narrow polydispersity:

Initiator Selection: Using initiators that primarily promote the NAM and minimize the AMM is critical. rhhz.net Transition metal complexes and certain organocatalysts have been shown to yield polypeptides with narrow PDIs. researchgate.netmdpi.comrsc.orgresearchgate.net

Reaction Conditions: Controlling factors like temperature and monomer concentration can influence the polymerization mechanism and reduce side reactions. mdpi.comresearchgate.net Monomer-starved conditions, where the monomer is added slowly to the initiator, can help maintain a low monomer concentration and favor controlled growth. chinesechemsoc.orgresearchgate.net

Monomer Purity: High purity of the NCA monomer is essential, as impurities can act as initiators or terminators, leading to uncontrolled growth and broader polydispersity. nih.gov

Studies have reported the synthesis of polypeptides from protected NCAs with narrow PDIs (e.g., less than 1.20), demonstrating the effectiveness of controlled polymerization strategies. pku.edu.cnacs.orggoogle.com

Advanced Strategies for Polymer Architecture Control

Controlled polymerization techniques enable the synthesis of polypeptides with complex architectures beyond simple linear chains. By manipulating initiation, propagation, and termination steps, researchers can create block copolymers, graft polymers, star polymers, cyclic polymers, and branched structures. nih.govchinesechemsoc.orgrsc.orgresearchgate.netmpg.de

Block Copolymer Synthesis via Sequential Monomer Addition

Block copolymers, composed of two or more chemically distinct polymer blocks linked together, can be synthesized by the sequential addition of different monomers in a living polymerization system. nih.govchinesechemsoc.orgpku.edu.cngoogle.comrsc.orgmpg.dersc.orgnottingham.ac.uk In the context of NCA polymerization, once the first monomer is consumed, the living chain ends initiate the polymerization of the second added monomer, forming a block copolymer. illinois.edupku.edu.cn

For protected amino acid NCAs like this compound, sequential addition allows for the creation of block copolypeptides with controlled block lengths and compositions. The FMOC group on methionine can be retained during the polymerization of other protected or unprotected amino acid NCAs, and then selectively removed later if desired for further modification or to expose the methionine side chain. Orthogonal protecting groups are often employed when synthesizing block copolymers with monomers bearing reactive side chains to ensure that only the intended polymerization occurs at each step. nih.gov

Successful synthesis of block copolymers using sequential addition of different NCA monomers has been reported, yielding well-defined structures with controlled molecular weights and narrow polydispersities for each block. pku.edu.cnnih.govresearchgate.net

Graft and Star Polypeptide Architectures

Graft polypeptides consist of a main polymer chain with polypeptide side chains grafted onto it. Star polypeptides have multiple polypeptide arms radiating from a central core. These architectures can impart unique properties compared to linear polypeptides. chinesechemsoc.orgacs.orgrsc.orgresearchgate.netresearchgate.netasm.org

Grafting can be achieved by initiating NCA polymerization from reactive sites along a pre-synthesized polymer backbone. Similarly, star polymers can be synthesized using multifunctional initiators with multiple initiating sites, such as dendrimers or molecules with several primary amine groups. rsc.orgrsc.orgresearchgate.net Each initiating site on the core or backbone can initiate the growth of a polypeptide chain from the NCA monomer. researchgate.net

Using protected NCAs like this compound in these approaches allows for the incorporation of methionine residues into the arms or grafts. The FMOC group can provide protection during synthesis and be removed later for post-polymerization modification of the methionine side chains, enabling further functionalization of the complex architecture. nih.govnih.gov Studies have demonstrated the synthesis of star polypeptides using dendritic initiators and NCA monomers, achieving well-defined structures with a controlled number of arms. rsc.orgresearchgate.net

Cyclic and Branched Polypeptide Synthesis Methodologies

Cyclic polypeptides are ring-shaped polymers that often exhibit enhanced stability and unique biological activities compared to their linear counterparts. Branched polypeptides, including hyperbranched structures, have a tree-like architecture with multiple chain ends. chinesechemsoc.orgacs.org

Cyclic polypeptides can be synthesized through various strategies, including the cyclization of linear precursors. This often involves bringing the two ends of a linear polypeptide chain into proximity and forming a covalent bond. Controlled polymerization techniques are essential to synthesize linear precursors with precise end-group functionality that can be effectively cyclized. rhhz.netmdpi.com

Branched polypeptides can be synthesized using multi-functional initiators or by incorporating monomers with protected reactive groups in the side chain that can be deprotected and used as initiation sites for further polymerization, leading to branching. nih.govchinesechemsoc.orgacs.orgresearchgate.net For instance, monomers with protected amine groups in the side chain, such as lysine (B10760008) derivatives with orthogonal protecting groups, can be incorporated into a growing chain. nih.govresearchgate.net Selective deprotection of these side-chain amines can then initiate the polymerization of a second batch of NCA monomers, creating branches. nih.gov The FMOC group on this compound could potentially be utilized in strategies involving orthogonal protection and deprotection for creating branched structures, although specific methodologies for this compound in cyclic or branched synthesis would require dedicated research.

Solvent Effects and Reaction Conditions on this compound Polymerization

The choice of solvent and precise reaction conditions significantly influence the kinetics and control of NCA polymerization. mdpi.comfengchengroup.com Solvent properties can impact the initiation, propagation, and termination steps of the polymerization process. fengchengroup.com Side reactions are also highly dependent on the reaction conditions. mdpi.com

Influence of Solvent Polarity and Proton-Accepting Ability

Solvent polarity and proton-accepting ability play a critical role in NCA polymerization. Polar, non-protic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred for controlled ROP of NCAs. mdpi.comfengchengroup.com These solvents can influence the reaction mechanism and kinetics by stabilizing intermediates and transition states. nih.gov Different solvents can lead to varying polymerization behaviors and ultimately affect the properties of the resulting polymer. google.com For instance, the molecular weight of poly-amino acids can strongly depend on the solvent or solvent combination used. nih.gov FMOC-L-Methionine itself is soluble in organic solvents such as DMF and DMSO. fengchengroup.com

Temperature Control in ROP for Enhanced Living Character

Temperature is a critical factor in controlling NCA polymerization and enhancing its living character. mdpi.comuni.lu Lower reaction temperatures often favor living polymerization characteristics by reducing the rate of undesirable side reactions and increasing the relative rate of the desired propagation reaction. mdpi.com Temperature control can help in achieving predictable molecular weights and narrow polydispersity indices. nih.gov The temperature of the system is also critical for the hydrolysis of NCAs, as hydrolysis proceeds slower at low temperatures. researchgate.net

High Vacuum Techniques and Controlled Atmosphere Polymerization

The presence of impurities, particularly moisture and other protic species, can interfere with controlled NCA polymerization by causing undesired initiation or termination. researchgate.netglentham.com Therefore, high vacuum techniques and controlled atmosphere polymerization using inert gases like argon or nitrogen are essential for achieving living ROP of NCAs. glentham.comnih.gov These techniques help to exclude moisture and other impurities, preventing side reactions and ensuring control over molecular weight and polydispersity. nih.gov Using dry solvents and an inert atmosphere is crucial for preventing termination and chain transfer reactions caused by impurities. nih.gov Controlled polymerization of NCAs under high vacuum has been confirmed as a strategy for achieving better control. mdpi.com While traditional methods required strict anhydrous conditions, some newer approaches explore water-assisted controlled ROP for specific NCAs under certain conditions. google.com

Controlled Polymerization ConditionEffect on NCA Polymerization (General)Relevance to this compound (Based on available data)
Solvent Polarity/Proton-AcceptingInfluences kinetics, mechanism, and side reactions; polar, non-protic solvents often preferred. mdpi.comfengchengroup.comFMOC-L-Methionine is soluble in polar organic solvents like DMF and DMSO. fengchengroup.com
Temperature ControlLower temperatures favor living polymerization and reduce side reactions. researchgate.netmdpi.comTemperature control is a general strategy for controlled NCA ROP, applicable to FMOC-Met NCA.
High Vacuum/Inert AtmosphereExcludes impurities (moisture) that cause side reactions, crucial for living polymerization. glentham.comnih.govEssential for controlled ROP of NCAs, including FMOC-Met NCA, to prevent termination. nih.gov

Functionalization Strategies for Poly Fmoc Methionine and Derived Polypeptides

Direct Polymerization of Side-Chain Protected FMOC-METHIONINE NCA Monomer

The direct polymerization of N-Carboxy Anhydrides (NCAs) is a well-established method for synthesizing polypeptides. pmcisochem.fr this compound is a protected amino acid derivative that can undergo ring-opening polymerization (ROP) to form poly(FMOC-METHIONINE). NCAs are highly reactive cyclic anhydrides that polymerize with the release of carbon dioxide, making the reaction clean and efficient. pmcisochem.fr The polymerization is typically initiated by nucleophiles, such as amines.

Role of Fmoc Protection during Polymerization

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. wikipedia.org In the context of NCA polymerization, the Fmoc group on the methionine side chain plays a crucial role in protecting the reactive amino group during the polymerization process. This protection prevents unwanted side reactions, such as premature chain termination or branching, ensuring controlled polymerization and the formation of well-defined polypeptide chains. nih.gov The Fmoc group is stable under the acidic conditions often used in conjunction with other protecting groups but is readily removed by weak bases. wikipedia.org While the polymerization kinetics of Fmoc-protected NCAs might be slower compared to those with bulkier protecting groups like Boc, the Fmoc group's compatibility with orthogonal protection schemes makes it valuable for the synthesis of complex polypeptide architectures. nih.gov

Post-Polymerization Modification (PPM) of Poly(FMOC-METHIONINE)

Post-polymerization modification (PPM) offers a versatile route to introduce diverse functionalities into poly(FMOC-METHIONINE) after the polypeptide backbone has been formed. This strategy allows for chemical transformations on the polymer chain, enabling the creation of materials with altered properties.

Deprotection of Fmoc Groups on the Polypeptide Backbone

Following the polymerization of this compound, the Fmoc protecting groups on the polypeptide backbone can be selectively removed. The Fmoc group is typically cleaved using a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.degenscript.com The deprotection proceeds via a β-elimination mechanism, yielding a free amine and a UV-active dibenzofulvene byproduct, which can be used to monitor the reaction progress. wikipedia.orggenscript.comfiveable.me Efficient Fmoc deprotection is crucial for subsequent modification reactions or for obtaining the deprotected poly(methionine). fiveable.me While piperidine is widely used, alternative bases like DBU or 4-methylpiperidine (B120128) can also be employed, particularly for sensitive sequences or to minimize side reactions like aspartimide formation. iris-biotech.denih.govbiotage.comnih.govacs.org

Chemical Modification of Methionine Thioether Side Chains in Polypeptides

Methionine residues, containing a thioether functional group, offer unique opportunities for chemical modification within polypeptides. taylorfrancis.comwikipedia.orgnih.gov These modifications can significantly alter the properties of the polypeptide, influencing factors such as hydrophilicity, charge, and reactivity. iris-biotech.deescholarship.orgwisc.edu

Alkylation Reactions (e.g., Sulfonium (B1226848) Salt Formation)

The thioether sulfur atom in methionine can undergo alkylation reactions, leading to the formation of sulfonium salts. escholarship.orgcore.ac.uk This modification introduces a positive charge onto the methionine residue, changing its polarity and potentially affecting the polypeptide's conformation and interactions. escholarship.org Early studies demonstrated the quantitative conversion of methionine thioether groups in methionine polymers to methyl and carboxymethyl sulfonium derivatives using alkyl bromides. escholarship.org More recent work has explored the use of functional epoxides and specialized iodonium (B1229267) salts for selective methionine alkylation in polypeptides, even in aqueous media. escholarship.orgcore.ac.ukthegauntgroup.com The stability of the resulting sulfonium salts can depend on the nature of the attached alkyl group; groups with unsaturation may be more prone to cleavage by nucleophiles. escholarship.org S-alkylation, particularly tert-butylation, can also occur as a side reaction during peptide synthesis under acidic conditions. uew.edu.ghresearchgate.net

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

Methionine is highly susceptible to oxidation, yielding methionine sulfoxide and subsequently methionine sulfone derivatives. iris-biotech.decnr.itteknoscienze.com This oxidation can occur through various means, including exposure to atmospheric oxygen, reactive oxygen species, or acid-catalyzed processes. iris-biotech.deresearchgate.netibaraki.ac.jpnih.govbiotage.com The oxidation of the methionine sulfur atom introduces oxygen atoms, increasing the hydrophilicity of the residue. wisc.eduacs.org Methionine sulfoxide exists as two diastereomers (R and S), while methionine sulfone is the product of further, generally irreversible, oxidation. iris-biotech.decnr.itnih.govresearchgate.net Oxidation of methionine can impact protein structure, stability, and function, and is a common post-translational modification. iris-biotech.deibaraki.ac.jpgoogle.com Mild oxidizing agents like chloramine-T and N-chlorosuccinimide can selectively oxidize methionine to methionine sulfoxide. nih.gov The extent of oxidation can be analyzed by mass spectrometry, showing mass shifts of +16 Da for sulfoxide and +32 Da for sulfone. iris-biotech.de While methionine sulfoxide formation can be reversed by methionine sulfoxide reductases, the sulfone form is typically irreversible in biological systems. iris-biotech.denih.govgoogle.comthermofisher.com

Orthogonal Reactivity for Selective Functionalization

Orthogonal reactivity is a key principle in the selective modification of multi-functional molecules like polypeptides. It involves using chemical reactions that are selective for one functional group in the presence of others. In the context of polypeptides derived from this compound, potential functional groups include the methionine thioether, the N-terminus (after Fmoc deprotection), and the C-terminus.

Methionine's unique thioether group offers a handle for selective chemical modifications that are orthogonal to reactions targeting other common amino acid side chains like amines (lysine, N-terminus) or thiols (cysteine) escholarship.orgnih.govresearchgate.net. While traditional methods might react with multiple nucleophilic sites on a protein or polypeptide, developing methionine-selective reactions allows for precise functionalization at specific sites nih.govru.nl.

Strategies for methionine-selective bioconjugation often target the sulfur atom. Recent advancements have led to methods utilizing reagents like hypervalent iodine compounds or oxaziridines that react preferentially with the methionine thioether under mild, biologically relevant conditions nih.govnih.gov. These reactions can form stable sulfonium salts or sulfimides, enabling the introduction of various functional payloads nih.govnih.gov. This chemoselectivity is particularly valuable when other reactive residues are present in the polypeptide sequence escholarship.orgnih.gov.

The Fmoc group itself is a protecting group widely used in peptide synthesis (Fmoc-SPPS) sigmaaldrich.comsigmaaldrich.comchemimpex.comacs.org. Its removal typically involves a base, such as piperidine, under conditions that are orthogonal to many side-chain protecting groups acs.orgpeptide.com. This orthogonality allows for the selective deprotection of the N-terminus, providing a primary amine handle for subsequent functionalization while leaving other protected groups intact peptide.com. Similarly, strategies exist for selective modification of the C-terminus or internal side chains by incorporating appropriately protected or reactive amino acids during synthesis or through post-polymerization modification ru.nl.

The development of methionine-selective reactions complements the established orthogonal protection schemes, providing a broader toolbox for creating precisely functionalized polypeptides from precursors like poly(FMOC-METHIONINE).

Bioconjugation and Hybrid Polymer Synthesis Approaches

Bioconjugation and the synthesis of hybrid polymers involving polypeptides derived from this compound leverage the reactive handles available on the polypeptide chain. These approaches aim to combine the unique properties of polypeptides, such as biocompatibility and specific biological interactions, with the diverse functionalities of synthetic polymers or biomolecules.

Methionine-containing polypeptides can be conjugated to other molecules or materials through reactions targeting the methionine side chain or, after deprotection, the N-terminus or other introduced functional groups.

Covalent Attachment to Synthetic Polymers

Covalent attachment of polypeptides to synthetic polymers is a common strategy for creating hybrid materials with combined properties. Polypeptides derived from this compound, after removal of the Fmoc group, possess a free N-terminus and methionine residues along the chain.

Traditional methods for conjugating polypeptides or proteins to synthetic polymers often rely on reactions with primary amines (N-terminus and lysine (B10760008) residues) or thiols (cysteine residues) ru.nlrsc.org. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are frequently used to react with amine groups, forming stable amide bonds ru.nlrsc.org. Similarly, maleimides are commonly employed to react with thiol groups ru.nlrsc.org. While these methods are effective, they can lead to heterogeneous products if multiple reactive sites are present ru.nlrsc.org.

For polypeptides derived from this compound, the methionine side chain provides an alternative handle for covalent attachment to synthetic polymers escholarship.orgmdpi.com. As discussed earlier, methionine-selective reactions, such as alkylation of the thioether, can be utilized to attach polymers containing electrophilic groups escholarship.orgmdpi.com. This approach offers the potential for more controlled and site-specific conjugation compared to methods targeting more abundant residues like lysine, especially if the polypeptide sequence is designed to have methionine at specific locations. For instance, poly(L-methionine) has been functionalized via alkylation of its thioether groups with various alkylation reagents under mild conditions to yield water-soluble polypeptides mdpi.comnih.gov.

The choice of synthetic polymer and the conjugation chemistry depends on the desired properties of the hybrid material and the specific application. Polymers like poly(ethylene glycol) (PEG) are often used to improve solubility, reduce immunogenicity, and prolong circulation half-life of conjugated biomolecules ru.nlgoogle.com.

"Click" Chemistry and Other Bioorthogonal Reactions on Functionalized Polypeptides

"Click" chemistry and other bioorthogonal reactions provide highly efficient, selective, and often biocompatible methods for functionalizing polypeptides acs.orgmpg.deuniversiteitleiden.nlresearchgate.net. These reactions proceed rapidly under mild conditions and are generally inert to the diverse functional groups found in biological systems acs.orgmpg.deresearchgate.net.

To utilize click chemistry, complementary reactive handles must be introduced onto the polypeptide derived from this compound and the molecule or material to be conjugated. While methionine itself is not a direct participant in common click reactions, the polypeptide can be functionalized to incorporate suitable click handles.

One approach is to incorporate amino acids bearing bioorthogonal functional groups during the NCA polymerization of this compound (if compatible) or, more commonly, through post-polymerization modification. Alternatively, the N-terminus or C-terminus of the polypeptide (after deprotection) can be functionalized with click chemistry handles like azides, alkynes, or strained alkenes/alkynes acs.orgmpg.deresearchgate.net.

Once the polypeptide is functionalized, it can undergo click reactions with a reaction partner bearing the complementary functional group. Popular click reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) acs.orgmpg.de. SPAAC is particularly valuable for bioconjugation as it does not require a potentially cytotoxic copper catalyst acs.org. Other bioorthogonal reactions, such as the inverse electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes, are also widely used due to their fast kinetics mpg.deresearchgate.netiris-biotech.de.

These click and bioorthogonal strategies enable the facile attachment of a wide range of molecules, including fluorescent dyes, targeting ligands, therapeutic agents, or synthetic polymers, to precisely functionalized polypeptides derived from this compound. This allows for the creation of complex and well-defined hybrid structures for various biomedical applications mpg.deresearchgate.net.

Representative Data on Methionine Bioconjugation Methods

Here is a conceptual data table summarizing different methionine bioconjugation methods based on the search results:

MethodTarget on MethionineReactive Partner on ConjugateReaction TypeKey Features
Alkylation with EpoxidesThioether (Sulfur)EpoxideRing Opening AlkylationForms sulfonium salts, possible in protic media, chemoselective escholarship.orgmdpi.com.
Alkylation with Hypervalent Iodine ReagentsThioether (Sulfur)Electrophilic Iodine CompoundElectrophilic AlkylationForms sulfonium species, selective nih.govnih.gov.
Oxaziridine-mediated SulfimidationThioether (Sulfur)OxaziridineN-transfer (ReACT)Forms sulfimides, chemoselective under aqueous, neutral conditions nih.gov.
"Click" Chemistry (e.g., SPAAC)Introduced HandleComplementary HandleCycloadditionHighly efficient, bioorthogonal, requires prior functionalization acs.orgmpg.de.
Bioorthogonal Reactions (e.g., Tetrazine)Introduced HandleComplementary HandleInverse Electron-Demand Diels-AlderVery fast kinetics, bioorthogonal, requires prior functionalization mpg.deresearchgate.netiris-biotech.de.

Advanced Characterization Methodologies in Fmoc Methionine Nca Polymerization Research

Spectroscopic Techniques for Monomer Conversion and Polymerization Kinetics

Spectroscopic methods provide valuable insights into the progress of FMOC-Methionine NCA polymerization by monitoring the disappearance of monomer signals and the appearance of polymer-specific peaks. These techniques can often be employed in situ, allowing for real-time tracking of the reaction.

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy is a powerful tool for monitoring the consumption of NCA monomers during polymerization. The characteristic cyclic anhydride (B1165640) carbonyl stretching vibrations of NCAs typically appear as distinct peaks in the infrared spectrum. As the polymerization proceeds, these peaks decrease in intensity while new peaks corresponding to the amide carbonyl stretches of the polypeptide chain emerge and increase. escholarship.orgnsf.gov By tracking the changes in the absorbance of these diagnostic peaks over time, the kinetics of monomer conversion can be determined. For example, the carbonyl attributed peaks of NCA monomers are often monitored around 1782 and 1845 cm⁻¹ by FT-IR. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and End-Group Analysis

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the structure of the synthesized polypeptide and analyzing its end groups. rsc.orgmpg.deacs.orgresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, researchers can identify the repeating units of the polymer chain and assess its purity. rsc.org

NMR can also be used to determine monomer conversion by comparing the integrals of signals corresponding to the monomer and the polymer. ru.nl Furthermore, careful analysis of the signals at the polymer chain ends can provide information about the initiation and termination mechanisms and the nature of the end groups. For instance, the presence and integration of signals from the initiator fragment incorporated into the polymer chain can be observed. acs.org ¹H NMR spectra of N-methyl-L-methionine, a related compound, show characteristic peaks that can be used for structural confirmation, including signals for the methyl group on nitrogen, the methylene (B1212753) groups, and the methyl group on sulfur. rsc.org

Chromatographic Methods for Molecular Weight and Polydispersity Determination

Chromatographic techniques are essential for characterizing the molecular weight distribution of the synthesized polypeptides. These methods separate polymer chains based on their size or interaction with a stationary phase, allowing for the determination of average molecular weights and polydispersity.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is a widely used technique to determine the molecular weight and polydispersity index (Đ) of polymers. nih.govescholarship.orgacs.orgru.nladvancedchemtech.comnih.gov In GPC/SEC, the polymer solution is passed through a column packed with porous beads. Larger polymer chains elute first as they cannot enter the smaller pores, while smaller chains penetrate the pores and have a longer elution time. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. nih.gov Monomodal GPC traces are indicative of controlled polymerization with a relatively narrow molecular weight distribution. nih.govnsf.gov GPC is often performed using specific mobile phases, such as 0.01 M LiBr in DMF, depending on the solubility of the polypeptide. nih.gov

Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a technique that can be used for the separation and quantification of polymer chains, including those with different end groups. advancedchemtech.comsigmaaldrich.comuoi.grresearchgate.net This method is particularly useful for analyzing polypeptides and can provide insights into the presence of different chain species resulting from various initiation and termination pathways. NACE has been utilized to characterize the end-group structure of polypeptides and assess the percentage of living chains versus terminated chains. uoi.grresearchgate.net Studies using NACE have shown that polymerization temperature can significantly impact the proportion of living chain ends. uoi.gr

Mass Spectrometry for Polymer Chain Composition and End-Group Analysis

Mass spectrometry (MS) provides detailed information about the mass-to-charge ratio of polymer chains, which can be used to determine their composition, molecular weight, and end groups. escholarship.orgrsc.orgacs.orgadvancedchemtech.comnih.gov

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly applied in polymer characterization. rsc.orgmpg.deresearchgate.netnih.gov MALDI-ToF MS is particularly useful for analyzing synthetic polymers, including polypeptides, allowing for the determination of the molecular weight distribution and the identification of polymer chains with different end groups. rsc.orgmpg.denih.gov By analyzing the mass fragments, the repeating units and the nature of the initiator and terminator fragments can be confirmed. rsc.org ESI-HRMS can provide high-resolution mass data, allowing for precise determination of the molecular formula of the polymer chains. rsc.org

Mass spectrometry can confirm the formation of side products during polymerization, which often become apparent after full monomer conversion. nih.gov The theoretical masses of compounds can be calculated and compared to the experimental mass spectrometry data for verification. rsc.org

TechniqueApplication in this compound Polymerization ResearchKey Information ProvidedRelevant Citations
In-situ FT-IR SpectroscopyMonitoring monomer conversion and polymerization kinetics.Decrease in NCA carbonyl peaks, increase in amide carbonyl peaks. Monomer conversion rate. escholarship.orgnsf.govrsc.org
NMR SpectroscopyStructural elucidation of polymer, end-group analysis, monomer conversion.Confirmation of repeating unit structure, identification of initiator/terminator fragments, monomer conversion percentage. rsc.orgmpg.deacs.orgresearchgate.netru.nl
GPC / SECDetermination of molecular weight distribution and polydispersity index.Number-average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity (Đ). nih.govescholarship.orgacs.orgru.nladvancedchemtech.comnih.gov
Non-Aqueous Capillary Electrophoresis (NACE)Separation and quantification of polymer chains with different end groups.Proportion of living vs. terminated chains, identification of termination products. advancedchemtech.comsigmaaldrich.comuoi.grresearchgate.net
Mass Spectrometry (MALDI-ToF, ESI-MS)Determination of polymer chain composition, molecular weight, and end-group analysis.Precise molecular weight, confirmation of repeating units, identification of end groups, detection of side products. escholarship.orgrsc.orgmpg.deacs.orgresearchgate.netadvancedchemtech.comnih.gov

MALDI-ToF MS

Matrix-assisted laser desorption/ionization–time-of-flight mass spectrometry (MALDI-ToF MS) is a powerful technique for analyzing synthetic polymers, including polypeptides derived from NCA polymerization. MALDI-ToF MS provides information about the molecular weight distribution and the nature of the polymer chain ends. Studies on NCA polymerization have utilized MALDI-ToF mass spectra recorded using instruments equipped with a nitrogen laser operating at 337 nm. guidechem.comnih.gov The analysis is often performed in reflection mode, and ions are detected using a microchannel plate detector. guidechem.com Software such as X-TOF has been employed for processing the mass spectra. guidechem.com

Sample preparation for MALDI-ToF MS typically involves mixing the polymer sample with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent system like acetonitrile/water. guidechem.comnih.gov This mixture is then spotted onto a MALDI plate and allowed to dry. nih.gov

MALDI-ToF MS has been used to characterize isolated polypeptides and to obtain evidence for polymerization mechanisms, including the attachment of the active initiator to the polypeptide chain during NCA polymerization. nih.govsigmaaldrich.com Furthermore, MALDI-ToF MS analysis can confirm the formation of side products that may occur after monomer conversion. sigmaaldrich.com For example, in the polymerization of other NCA monomers, MALDI-ToF mass spectra have been used to analyze the resulting polymers. nih.gov

ESI-HRMS

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is another vital technique for the precise characterization of molecules involved in this compound polymerization research, including monomers, intermediates, and lower molecular weight oligomers. ESI-HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and confirmation of molecular structures.

ESI-HRMS analysis is typically performed using mass spectrometers capable of high mass resolution and accuracy. researchgate.net Samples are often introduced in suitable solvents such as methanol (B129727) or water. guidechem.com ESI-HRMS has been used to determine the calculated and found m/z values for protonated and sodiated species of Fmoc-protected amino acid derivatives, providing confirmation of their molecular weights. guidechem.com The technique is valuable for analyzing reaction mixtures and identifying products and by-products in complex systems. While not specific to this compound polymerization in all cited examples, ESI-MS and HRMS have been applied to the analysis of Fmoc-derivatized amino acids and peptides synthesized using Fmoc chemistry, demonstrating its relevance in this field. researchgate.net

Secondary Structure Analysis of Poly(FMOC-METHIONINE) and Derivatives

The secondary structure of polypeptides and their derivatives is crucial for understanding their physical properties and biological activities. Techniques that probe the conformational arrangement of the polymer backbone are essential for characterizing poly(FMOC-METHIONINE) and related structures.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of peptides and polypeptides in solution. CD spectra in the far-UV region (typically 190-250 nm) are particularly informative about the presence and relative amounts of different secondary structural elements such as alpha-helices, beta-sheets, and random coils. The CD signal in this region arises primarily from the electronic transitions of the peptide bonds. Aromatic amino acid side chains also contribute to CD spectra, typically in the 260-300 nm range.

In the context of methionine-containing peptides and Fmoc-functionalized systems, CD spectroscopy has been employed to evaluate secondary structure and molecular arrangement. Studies on methionine-rich peptides have shown that CD can indicate the adoption of alpha-helical (minima around 208 nm and 221 nm) or beta-sheet (minimum around 218 nm) conformations. Changes in the oxidation state of methionine residues have been shown to influence the secondary structural preferences of peptides, as observed by CD. Furthermore, CD spectroscopy has been used to determine the molecular arrangement in self-assembled structures formed by Fmoc-amino acids, with characteristic peaks in the CD spectra providing insights into the molecular organization. CD experiments have also been used to estimate the secondary structural elements of peptides synthesized via Fmoc-based methods, revealing conformations such as random coil. researchgate.net

Theoretical and Computational Studies on Fmoc Methionine Nca and Its Polypeptides

Molecular Modeling of NCA Ring-Opening Polymerization Mechanisms

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. Two main mechanisms are generally established for NCA polymerization: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). mdpi.comresearchgate.netdcu.ie The specific mechanism, and thus the polymerization outcome, can be influenced by the initiator used (e.g., primary amines, secondary amines, tertiary amines, metal alkoxides) and the reaction conditions. mdpi.comresearchgate.netdcu.ie

In the NAM, initiators with at least one mobile hydrogen atom, such as primary and secondary amines, alcohols, and water, are typically involved. researchgate.netdcu.ie The primary amine reacts with the C-5 of the NCA monomer, leading to ring opening, release of carbon dioxide, and formation of a new primary amine end group that can react with subsequent NCA molecules. mdpi.com

The AMM is often associated with aprotic bases, such as tertiary amines. mdpi.comresearchgate.net In this mechanism, the initiator acts as a base, activating the NCA monomer. researchgate.netdcu.ie Studies have shown that both NAM and AMM can coexist, and the level of control over the polymerization can depend on the ratio of primary to tertiary amine initiators. mpg.de For instance, mixtures of primary and tertiary amines have been shown to lead to faster reaction times compared to using primary amines alone, without compromising control over the polymerization, especially when the molar fraction of the tertiary amine is below a certain threshold. mpg.de

While the provided search results discuss NCA polymerization mechanisms in general and mention FMOC-protected amino acids in the context of peptide synthesis and self-assembly, specific molecular modeling studies focusing solely on the ROP mechanism of FMOC-Methionine NCA were not explicitly detailed. However, the principles and mechanisms described for other NCAs, particularly those initiated by various amines, are relevant to understanding the potential polymerization pathways of this compound. The steric bulk of the FMOC group and the methionine side chain would likely play a significant role in influencing the preferred mechanism and reaction kinetics, which could be investigated through molecular modeling.

Density Functional Theory (DFT) Calculations for Reactivity and Steric Effects

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure, reactivity, and steric effects of molecules. In the context of NCA polymerization, DFT can be used to calculate activation barriers for different reaction pathways (e.g., NAM vs. AMM), assess the influence of substituents (like the FMOC group and the methionine side chain) on the reactivity of the NCA ring, and quantify steric interactions that might hinder monomer approach or transition state formation.

Research on related systems, such as N-substituted N-carboxyanhydrides (NNCAs), has utilized DFT calculations to demonstrate how the steric hindrance of beta-branched alkyl side chains can reduce polymerization rates. acs.org Van der Waals interactions have also been shown to lead to aggregation for linear and gamma-branched side chains in these systems, which could be similarly investigated for this compound and its growing polymer chains using computational methods. acs.org

DFT studies have also been applied to understand reaction mechanisms in organic chemistry, such as cycloaddition reactions, by calculating activation barriers for concerted versus stepwise pathways. nih.gov This approach could be directly applied to study the elementary steps involved in the ring-opening of this compound initiated by different species.

While the searches provided examples of DFT calculations being used in related areas, such as studying the reactivity and intermediates in other chemical reactions or optimizing molecular structures nih.govrsc.orgwhiterose.ac.uk, specific DFT calculations focused exclusively on the reactivity and steric effects of this compound during its polymerization were not prominently featured. However, the established applicability of DFT in studying reaction mechanisms, activation energies, and steric effects in similar polymerization systems suggests it would be a valuable tool for gaining a deeper understanding of this compound ROP.

Molecular Dynamics Simulations of Polypeptide Conformation and Behavior

Molecular dynamics (MD) simulations are essential for studying the dynamic behavior of molecules and their assemblies over time. For polypeptides, MD simulations can provide insights into their conformational preferences, self-assembly processes, and interactions with the environment.

Studies on FMOC-modified amino acids and peptides have frequently employed MD simulations to investigate their self-assembly into supramolecular structures like hydrogels. nih.govnih.govresearchgate.netrsc.orgresearchgate.netrsc.org These simulations have revealed that interactions such as π-π stacking between FMOC groups and hydrogen bonding between peptide backbones play crucial roles in the self-assembly process and the stabilization of the resulting structures. nih.govnih.govrsc.orgresearchgate.netrsc.org For example, MD simulations of FMOC-dipeptides have shown the formation of condensed fibril structures where FMOC groups stack in the center, creating an amphiphilic surface. nih.govnih.gov

MD simulations can also be used to study the conformation of individual polypeptide chains. Studies on short peptides have used MD simulations to determine average distances between amino acid side chains and investigate conformational changes. nih.gov The conformation of polypeptides, such as the adoption of α-helices, β-sheets, or random coils, is critical to their function and properties. dcu.iersc.orgchemrxiv.orgnih.gov MD simulations can help predict and analyze these secondary structures based on the amino acid sequence and the surrounding environment. rsc.orgchemrxiv.org

For polypeptides derived from this compound, MD simulations could be used to explore how the presence of the FMOC group and the methionine side chain influences the polymer's conformation in different solvents or at various concentrations. The hydrophobic nature of the FMOC group and the methionine side chain's sulfur atom could drive specific folding or aggregation behaviors. MD simulations could also investigate the interactions between poly(FMOC-Methionine) chains and other molecules or surfaces, which is relevant for potential applications in biomaterials or drug delivery. While the searches provided examples of MD simulations on FMOC-peptides and polypeptides in general, specific simulations focused on poly(FMOC-Methionine) were not explicitly detailed. However, the methodology is well-established for studying the conformational behavior and self-assembly of peptide-based systems.

Theoretical and computational studies, including molecular modeling of polymerization mechanisms, DFT calculations of reactivity and steric effects, and molecular dynamics simulations of polypeptide conformation and behavior, are invaluable for understanding the fundamental properties of this compound and the polymers it forms. While specific studies focusing solely on this compound in each of these computational areas were not extensively found in the provided search results, the general principles and techniques discussed are directly applicable and highlight the potential for such investigations to provide detailed insights at the molecular level.

Emerging Research Directions and Future Outlook

Development of Next-Generation Initiator/Catalyst Systems for Enhanced Control and Versatility

Controlled synthesis of polypeptides via α-amino acid N-carboxyanhydride (NCA) polymerization, including that of FMOC-METHIONINE NCA, faces challenges related to achieving high-fidelity terminal functionality and narrow polydispersity (Đ, Mw/Mn) nih.govmdpi.com. Traditional primary amine initiators can lead to the coexistence of the normal amine mechanism (NAM) and the activated monomer mechanism (AMM) due to amine basicity and nucleophilicity, complicating control nih.govnih.gov. Additionally, the sensitivity of NCAs to moisture and heat poses storage and handling issues nih.gov.

Emerging research is focused on developing initiator and catalyst systems that offer enhanced control over the polymerization process. One strategy involves substituting traditional amine initiators with transition-metal complexes. This approach has demonstrated the ability to control the addition of NCA monomers, leading to polypeptides with predictable molecular weights and narrow polydispersities mdpi.com. For instance, nickel amido-amidate preformed catalysts have shown excellent control over chain lengths for various side chains, and the polymerization can be characterized as living, enabling the production of block copolymers acs.org. Zerovalent Ni and Co initiators have also been found to initiate living polymerization of N-alkyl amino acid N-carboxyanhydrides (NNCAs) and NCAs, improving the understanding of how to prepare polypept(o)id materials using metallacyclic initiators escholarship.org.

Another avenue explores metal-free initiator systems. The serendipitous discovery that N-phenoxycarbonyl-functionalized α-amino acids (NPCAs), which are latent NCA precursors, can be polymerized solely via the NAM using primary amine hydrochloride as an initiator represents a new strategy nih.gov. This method, conducted under monomer-starved conditions, suppresses AMM-relevant NCA oligomerization and mitigates side reactions associated with amine basicity and nucleophilicity nih.gov. Tertiary amines have also been explored as catalysts for ammonium (B1175870) chloride-initiated ROP of NCA, surprisingly without compromising polymerization control. mpg.de

These next-generation initiator and catalyst systems aim to overcome limitations such as the loss of control over chain lengths at high monomer to initiator ratios and the slow initiation step observed with some primary amine initiators nih.govacs.org.

Strategies for Scalable and Sustainable this compound Polymerization

Scaling up the synthesis of polypeptides from NCA monomers, including this compound, presents challenges related to monomer instability and the need for high purity acs.org. While solid-phase peptide synthesis (SPPS) is widely used, emerging solution-phase syntheses are being leveraged to access high-molecular-weight polypeptoids and potentially improve scalability acs.org.

Strategies for scalable and sustainable polymerization include the in situ preparation and polymerization of NCA monomers. This approach, using activated urethane (B1682113) derivatives in the presence of a tertiary amine base and a primary amine initiator, involves mild reaction conditions and utilizes air and moisture stable starting reagents, increasing synthetic accessibility acs.org.

The development of greener solvents is also a key aspect of sustainable polymerization. While explored for Fmoc deprotection and amino acid coupling steps in solid-phase peptide synthesis, the investigation of green solvents in peptoid synthesis is an ongoing area acs.org.

Obtaining enantiomerically pure non-canonical amino acids (ncAAs), like methionine derivatives, in quantities required for large-scale applications remains a challenge nih.gov. However, emerging biocatalytic production methods are being explored as sustainable alternatives, offering the potential to couple ncAA production with their incorporation into polymers nih.gov.

Exploration of Novel Poly(FMOC-METHIONINE) Architectures and Functionalities

The polymerization of this compound can lead to polymers with diverse architectures and functionalities, driven by the unique properties of the methionine side chain and the versatility of NCA polymerization. The thioether group in methionine offers a handle for post-polymerization modification. mdpi.com

Novel architectures being explored include block copolymers, bottlebrush polymers, and star polymers acs.org. Access to these structures increases the versatility of polypeptides, enabling their exploration in various applications acs.org. Block copolymers containing polypeptoids, for example, offer tunable chemistries and mechanical properties and have been used in self-assembly, crystallization, biosensing, antifouling, and drug delivery research acs.org.

The methionine residue itself imparts specific functionalities. Its thioether moiety is vulnerable to oxidation, exhibiting a reactive oxygen species (ROS)-triggered phase transition upon oxidation to sulfoxide (B87167) or sulfone mdpi.comscienceopen.com. This property can be leveraged to design responsive materials. mdpi.comnih.gov

Furthermore, the Fmoc group attached to the methionine NCA can play a role in the self-assembly of the resulting polymers due to its aromatic rings, which facilitate π–π stacking interactions nih.gov.

Integration of this compound Derived Polymers into Advanced Materials Research

Polymers derived from this compound are being integrated into advanced materials research due to their unique properties, including biocompatibility, tunable self-assembly, and responsiveness. mdpi.commdpi.comnih.govrsc.org

Self-Assembly of Polypeptides and Hybrid Materials

Polypeptides, including those containing methionine, have the ability to self-assemble into highly ordered structures, providing opportunities to develop functional biomaterials rsc.org. The self-assembly of Fmoc-modified amino acids, such as Fmoc-Methionine, can lead to the formation of hydrogels driven by non-covalent interactions like π-π stacking, hydrogen bonding, and hydrophobic effects mdpi.comnih.govresearchgate.netmdpi.com.

Studies have shown that Fmoc-Methionine can self-assemble to produce transparent, stable self-supporting hydrogels. mdpi.comresearchgate.net The morphology of these hydrogels can consist of flexible nanofibers. researchgate.netmdpi.com The self-assembly behavior can be influenced by factors such as the balance between hydrophilic and hydrophobic moieties and external triggers like pH changes or temperature nih.gov.

Integration into hybrid materials involves combining these polypeptides with other components to create materials with enhanced or new properties. For instance, Fmoc-amino acid-functionalized poly(oxazoline) systems have been developed, where the Fmoc-amino acid drives self-assembly, leading to multi-component supramolecular nanostructures that can be enzyme and temperature responsive mdpi.comresearchgate.net.

Responsive Polypeptide Materials

The methionine residue in polymers derived from this compound is a key element in creating responsive materials, particularly those sensitive to oxidative stimuli. The oxidation of the thioether group in methionine to sulfoxide or sulfone changes its properties from hydrophobic to hydrophilic, triggering a phase transition mdpi.comscienceopen.com.

This ROS-responsiveness has been utilized in the design of materials for various applications. For example, block copolypeptides containing polymethionine blocks have been synthesized. mdpi.comscienceopen.com These materials can undergo a phase transition with increasing ROS levels, leading to the deconstruction of micelle structures and the release of encapsulated substances mdpi.comscienceopen.com. Methionine-containing self-assembling peptides have also been shown to form hydrogels that undergo a gel-to-sol phase transition upon oxidation by H₂O₂. nih.govacs.org

The responsiveness of these materials makes them promising for applications requiring controlled changes in properties based on environmental cues. escholarship.org

Addressing Current Limitations and Future Challenges in Polypeptide Synthesis and Engineering

Despite significant progress, several limitations and challenges remain in the synthesis and engineering of polypeptides from NCA monomers like this compound.

One major challenge in NCA polymerization is achieving precise control over chain length and dispersity, particularly at high molecular weights nih.govacs.org. Side reactions, such as the activated monomer mechanism and termination reactions with solvents, can lead to broader molecular weight distributions and loss of control over chain ends nih.govnih.gov. The instability of some NCA monomers also limits large-scale preparation acs.org.

For this compound specifically, while the Fmoc group is useful for protection in SPPS and can influence self-assembly, its removal requires basic conditions which might be incompatible with certain functionalities or polymer architectures. asm.orgmdpi.comsigmaaldrich.comacs.org

Scaling up the production of NCA monomers and their subsequent polymerization in a cost-effective and sustainable manner is another challenge acs.orgnih.govnih.gov. The purity of monomers is crucial for controlled polymerization, and achieving high purity on a large scale can be difficult acs.org.

Future research needs to focus on developing more robust and versatile polymerization techniques that offer precise control over molecular weight, dispersity, and chain architecture under a wider range of conditions. Exploring new initiator and catalyst systems, optimizing reaction conditions, and developing continuous or semi-continuous polymerization processes are crucial steps towards scalability. acs.org

Furthermore, strategies for incorporating diverse and application-relevant side chains while maintaining control over polymerization are needed acs.org. Addressing the instability of NCA monomers through improved synthesis or in situ generation methods will also be important for practical applications acs.org.

Finally, the rational design and prediction of polypeptide self-assembly and responsive behavior based on monomer sequence and architecture remain areas requiring further fundamental understanding and computational modeling nih.govmdpi.com. Overcoming these challenges will pave the way for the broader application of poly(FMOC-METHIONINE) and other synthetic polypeptides in advanced materials.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the chromatographic separation of FMOC-methionine derivatives, and how should researchers design experiments to evaluate these parameters methodologically?

  • Methodological Answer : Researchers should systematically vary mobile phase composition (e.g., organic modifier ratio) and pH while monitoring retention factors (k1, k2), selectivity (α), and resolution (Rs). For example, highlights that FMOC-methionine enantioseparation efficiency (Rs = 1.21) is sensitive to pH adjustments (4.3–5.3) and mobile phase components. Experimental designs should include triplicate runs to assess reproducibility, with data tabulated to compare column efficiency (N1, N2) across conditions. Follow guidelines in to report raw and processed data transparently, ensuring independent replication .

Q. What frameworks ensure rigorous hypothesis formulation when studying FMOC-methionine stability under varying storage conditions?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population: FMOC-methionine; Intervention: temperature/pH variations; Comparison: control conditions; Outcome: degradation rate) to structure research questions. For instance, emphasizes aligning objectives with testable hypotheses (e.g., "Does pH < 5.0 reduce FMOC-methionine hydrolysis?"). Include negative controls and validate analytical methods (e.g., HPLC) per ’s protocols to minimize confounding variables .

Q. How can researchers ensure reproducibility in FMOC-methionine analytical protocols, particularly when reporting chromatographic parameters?

  • Methodological Answer : Adhere to standardized reporting guidelines ():

  • Detail mobile phase preparation (e.g., buffer molarity, pH calibration), column specifications (e.g., particle size, temperature control), and detection wavelengths.
  • Include raw data tables (e.g., retention times, peak asymmetry) and processed metrics (e.g., Rs, α) as in .
  • Use ’s criteria to document instrument calibration, sample preparation steps, and statistical variability (e.g., %RSD for replicate injections) .

Advanced Research Questions

Q. How can Necessary Condition Analysis (NCA) identify non-negotiable factors (e.g., pH thresholds) for achieving optimal FMOC-methionine enantioseparation?

  • Methodological Answer : NCA evaluates if a condition (e.g., pH ≥ 4.8) is necessary for an outcome (e.g., Rs > 1.0). Using ’s data, plot resolution (Y) against pH (X) and apply NCA’s "ceiling line" technique ( ) to identify the minimum pH required. Complement this with PLS-SEM ( ) to model sufficiency effects (e.g., organic modifier concentration). For rigor, validate necessity thresholds via bootstrapping and report effect size (d) with 95% confidence intervals .

Q. How does NCA resolve contradictions in reported optimal pH levels for FMOC-methionine separation across studies?

  • Methodological Answer : Contradictions often arise from context-dependent sufficiency vs. universal necessity. Apply NCA ( ) to re-analyze pooled datasets:

Define the outcome (e.g., Rs ≥ 1.2) and test if a specific pH range is necessary across all studies.

Use consistency thresholds (e.g., 0.9) to tolerate ≤10% exceptions ( ).

Compare with QCA ( ) to distinguish INUS conditions (e.g., pH + temperature interactions). This dual approach clarifies whether conflicting pH optima reflect necessity or context-specific sufficiency .

Q. In multi-variable studies of FMOC-methionine degradation, how does NCA complement regression models to identify non-compensable factors?

  • Methodological Answer : Traditional regression identifies average effects (e.g., temperature’s impact on degradation), while NCA ( ) pinpoints necessary factors (e.g., absence of light for stability). For example, if no stable samples (degradation < 5%) exist without light protection, NCA flags light as a non-compensable necessity. Integrate NCA with ANOVA to partition variance: report necessity effect size (d) alongside regression coefficients. Use ’s framework to validate causal precedence (e.g., light exposure precedes degradation) .

Q. What steps validate the integration of PLS-SEM and NCA in modeling FMOC-methionine derivatization efficiency?

  • Methodological Answer :

Use PLS-SEM ( ) to model sufficiency relationships (e.g., reagent purity → derivatization yield).

Apply NCA ( ) to test if thresholds (e.g., ≥95% purity) are necessary for yields >90%.

Assess discriminant validity via HTMT ratios and necessity consistency scores ( ).

Report combined results in a hybrid table: PLS path coefficients (β) alongside NCA’s bottleneck analysis. This dual approach supports both incremental optimization (sufficiency) and critical parameter identification (necessity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.